2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes an ether and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2,5-dimethylundecanol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the alcohol group of 2,5-dimethylundecanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanal or 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanoic acid.
Reduction: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethane.
Substitution: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethyl halides or amines.
Scientific Research Applications
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol depends on its application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and ether functional groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Contains a bromine atom, making it more reactive in substitution reactions.
Uniqueness
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
845727-05-1 |
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Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
2-(2,5-dimethylundecan-2-yloxy)ethanol |
InChI |
InChI=1S/C15H32O2/c1-5-6-7-8-9-14(2)10-11-15(3,4)17-13-12-16/h14,16H,5-13H2,1-4H3 |
InChI Key |
DNMKFBDEQANFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC(C)(C)OCCO |
Origin of Product |
United States |
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